
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is an organic compound that features a piperidine ring substituted with an amino group and a pyrazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 4-aminopiperidine with 3-phenyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)carboxamide
- (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)ethanone
- (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)propane
Uniqueness
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine and pyrazole rings, along with the amino and phenyl substituents, provides a distinct chemical profile that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4O/c16-12-6-8-19(9-7-12)15(20)13-10-17-18-14(13)11-4-2-1-3-5-11/h1-5,10,12H,6-9,16H2,(H,17,18) |
InChI Key |
VWJKFUNCJNXRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



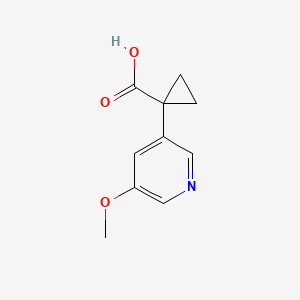
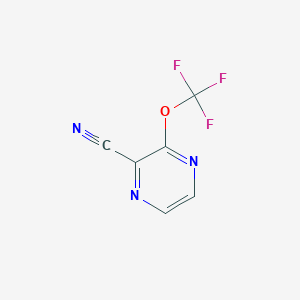
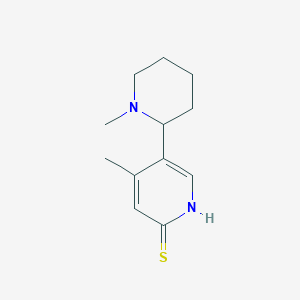
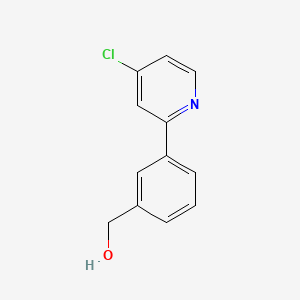

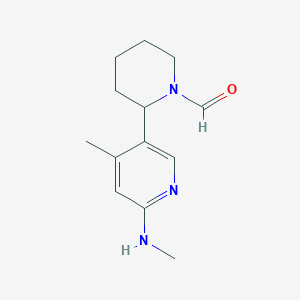
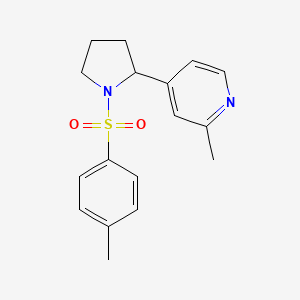
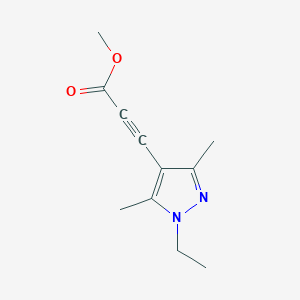
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
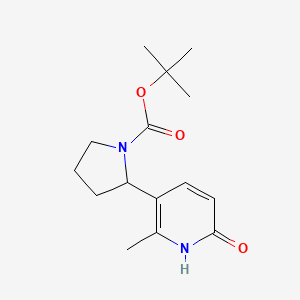
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)


